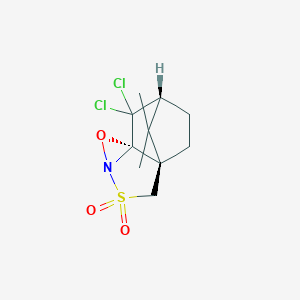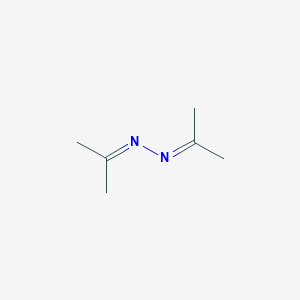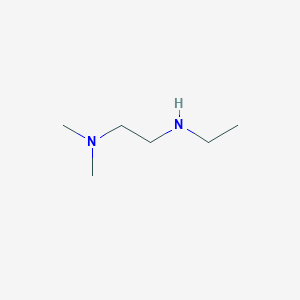
(2S)-2-(15N)azanylbutanedioic acid
Overview
Description
(2S)-2-(15N)azanylbutanedioic acid is a stable isotope-labeled form of L-Aspartic acid, where the nitrogen atom is replaced with the isotope nitrogen-15. This compound is widely used in scientific research due to its unique properties, which allow for detailed studies in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Target of Action
L-Aspartic acid-15N is a stable isotope-labeled non-essential amino acid . It is primarily used in a variety of NMR investigations to probe structure, dynamics, and binding of biological macromolecules .
Mode of Action
The 15N label allows for the tracking of the compound’s interactions with its targets .
Biochemical Pathways
L-Aspartic acid-15N, like its unlabeled counterpart, is involved in various biochemical pathways. As an amino acid, it plays a crucial role in the synthesis of proteins. The 15N label can be used to track the compound’s involvement in these pathways .
Pharmacokinetics
As an amino acid, it is likely absorbed and distributed throughout the body, metabolized in various tissues, and excreted via the kidneys .
Result of Action
The result of L-Aspartic acid-15N’s action would be the successful incorporation of the 15N label into proteins and other macromolecules during synthesis. This allows for the tracking of these molecules in various biochemical reactions .
Biochemical Analysis
Biochemical Properties
L-Aspartic acid-15N interacts with various enzymes, proteins, and other biomolecules. It plays a crucial role in biochemical reactions, particularly in the structure, dynamics, and binding of biological macromolecules .
Cellular Effects
L-Aspartic acid-15N has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
L-Aspartic acid-15N exerts its effects at the molecular level through various mechanisms. It interacts with biomolecules, influences enzyme activation or inhibition, and induces changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of L-Aspartic acid-15N can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .
Dosage Effects in Animal Models
The effects of L-Aspartic acid-15N vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
L-Aspartic acid-15N is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
L-Aspartic acid-15N is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of L-Aspartic acid-15N and its effects on activity or function are important. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2S)-2-(15N)azanylbutanedioic acid can be synthesized through various methods. One common approach involves the incorporation of nitrogen-15 into the amino group of L-Aspartic acid. This can be achieved by using nitrogen-15 labeled ammonia or other nitrogen-15 containing reagents in the synthesis process .
Industrial Production Methods
Industrial production of this compound typically involves the use of advanced chemical synthesis techniques to ensure high purity and isotopic enrichment. The process often includes multiple steps of purification and quality control to achieve the desired isotopic purity of 98% or higher .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(15N)azanylbutanedioic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form oxaloacetic acid.
Reduction: It can be reduced to form L-Alanine-15N.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .
Major Products
The major products formed from these reactions include oxaloacetic acid, L-Alanine-15N, and various substituted derivatives of this compound .
Scientific Research Applications
(2S)-2-(15N)azanylbutanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: It is used to trace metabolic pathways and study protein synthesis.
Medicine: It is used in drug development and pharmacokinetics studies.
Industry: It is used in the production of labeled compounds for various industrial applications
Comparison with Similar Compounds
(2S)-2-(15N)azanylbutanedioic acid is unique due to its nitrogen-15 label, which distinguishes it from other similar compounds. Some similar compounds include:
L-Glutamic acid-15N: Another nitrogen-15 labeled amino acid used in similar research applications.
L-Asparagine-15N: Used in studies of protein synthesis and metabolism.
L-Alanine-15N: Used in metabolic studies and NMR spectroscopy.
This compound stands out due to its specific applications in studying the metabolism of aspartic acid and its derivatives .
Properties
IUPAC Name |
(2S)-2-(15N)azanylbutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i5+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLJMWTZIZZHCS-KPHKZEKTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)[15NH2])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1,1,2,3,4,4-Hexamethylcyclopenta[a]indene](/img/structure/B105859.png)
![1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine](/img/structure/B105861.png)





